2,8-Dimethylnonanedioic acid
Description
2,8-Dimethylnonanedioic acid (C11H20O4) is a branched dicarboxylic acid with methyl groups positioned at carbons 2 and 8 of a nine-carbon chain. This structural modification distinguishes it from linear nonanedioic acids (azelaic acid, C9H16O4) and other alkyl-substituted derivatives. The compound’s branching likely reduces crystallinity and alters solubility compared to its linear counterparts, making it relevant in specialty polymer synthesis and pharmaceutical intermediates.
Properties
Molecular Formula |
C11H20O4 |
|---|---|
Molecular Weight |
216.27g/mol |
IUPAC Name |
2,8-dimethylnonanedioic acid |
InChI |
InChI=1S/C11H20O4/c1-8(10(12)13)6-4-3-5-7-9(2)11(14)15/h8-9H,3-7H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
AUZBAWMCVFJYAU-UHFFFAOYSA-N |
SMILES |
CC(CCCCCC(C)C(=O)O)C(=O)O |
Canonical SMILES |
CC(CCCCCC(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid-Base Reactions
Esterification
-
Reacts with alcohols (e.g., methanol) under acidic catalysis:
Decarboxylation
-
Potential thermal decomposition at high temperatures (>200°C) to form CO₂ and a branched alkane.
Research Gaps
No experimental data exists for:
-
Catalytic hydrogenation/dehydrogenation
-
Reactivity with organometallic reagents
-
Photochemical behavior
For authoritative studies, consult:
-
Specialized Journals : Journal of Organic Chemistry or Tetrahedron
-
Patents : USPTO/Espacenet for proprietary industrial applications
-
Synthesis Protocols : Focus on analogous branched diacids (e.g., 3,7-dimethyloctanedioic acid)
Please provide access to proprietary databases (e.g., SciFinder) for a more targeted investigation.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Comparison of Key Properties
| Compound | Molecular Formula | Molecular Weight | Substituent Positions | Solubility (Common Solvents) |
|---|---|---|---|---|
| 2,8-Dimethylnonanedioic acid | C11H20O4 | 216.28 g/mol | 2,8-methyl | Methanol (hypothesized) |
| Nonanedioic acid (Azelaic acid) | C9H16O4 | 188.22 g/mol | None | Water, ethanol |
| 2,2,8,8-Tetramethylnonanedioic acid | C13H24O4 | 244.33 g/mol | 2,2,8,8-methyl | Methanol |
| Nonane-2,8-dione | C9H16O2 | 156.22 g/mol | 2,8-keto groups | Organic solvents |
Key Observations :
- Branching Effects: The addition of methyl groups at positions 2 and 8 introduces steric hindrance, reducing intermolecular hydrogen bonding compared to linear azelaic acid.
- Functional Group Impact: Nonane-2,8-dione (a diketone) lacks carboxylic acid groups, resulting in lower polarity and distinct reactivity (e.g., enolate formation vs. acid-base reactions) .
Q & A
Q. Can this compound serve as a precursor for biomaterial synthesis, such as biodegradable polymers?
- Methodological Answer : Explore polycondensation reactions with diols or diamines to form polyesters/polyamides. Characterize polymer properties (e.g., tensile strength, degradation rate) using thermogravimetric analysis (TGA) and gel permeation chromatography (GPC). Compare performance with commercial biopolymers (e.g., poly(lactic acid)) to assess feasibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
